molecular formula C16H23NO3S B3012108 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide CAS No. 2034403-46-6

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide

Cat. No. B3012108
CAS RN: 2034403-46-6
M. Wt: 309.42
InChI Key: DIQAZQRSZVDYGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide for PET imaging in cancers demonstrates the multi-step processes and the use of radiolabeling techniques in the development of diagnostic agents . The catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement shows the advancement in synthetic methodologies that allow for rapid and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography studies provide detailed insights into the molecular conformation, as seen in the synthesis and characterization of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, where a dihedral angle between the pyrazole and thiophene rings was observed . Similarly, the structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed by X-ray diffraction, revealing a twisted conformation between the rings and various intermolecular hydrogen bonds contributing to the crystal packing .

Chemical Reactions Analysis

The reactivity of benzamide derivatives with other chemical entities can lead to the formation of novel compounds with potential therapeutic applications. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides react with benzylthiol or thiophenols to afford 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides in aqueous medium illustrates the environmentally friendly approaches to obtaining compounds with good yields and mild reaction conditions . The thermal stability and nonlinear optical properties of these compounds are also of interest, as seen in the thermo-optical studies of the pyrazole derivative synthesized in study .

Scientific Research Applications

Antimicrobial Activity

One study focuses on the synthesis of a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide with antimicrobial activity. These compounds, including amide derivatives of pyranone, were synthesized using various agents and tested for their antimicrobial activities against a spectrum of bacteria and fungi. A specific derivative exhibited higher antibacterial activity against certain strains compared to other synthesized compounds (Aytemi̇r et al., 2003).

Synthesis of Orally Active Compounds

Another research developed a practical method for synthesizing an orally active CCR5 antagonist. This study outlines a new, inexpensive method without chromatographic purification, emphasizing the synthesis process rather than its application as a drug (Ikemoto et al., 2005).

Catalyst-Free Synthesis

Further research describes the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement. This method allows for rapid completion under mild conditions without a catalyst (Liu et al., 2014).

Anti-Influenza Activity

Another study describes the synthesis of novel benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity. Among the synthesized compounds, some showed significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-21-15-5-3-2-4-13(15)16(19)17-9-6-14(18)12-7-10-20-11-8-12/h2-5,12,14,18H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQAZQRSZVDYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide

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